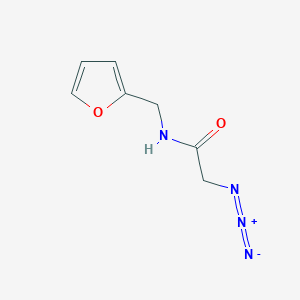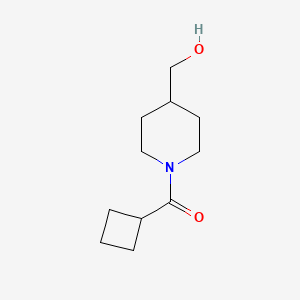![molecular formula C15H20N4O2S B1488591 Tert-butyl 4-(thiazolo[5,4-b]pyridin-2-yl)piperazine-1-carboxylate CAS No. 2097962-54-2](/img/structure/B1488591.png)
Tert-butyl 4-(thiazolo[5,4-b]pyridin-2-yl)piperazine-1-carboxylate
Overview
Description
“Tert-butyl 4-(thiazolo[5,4-b]pyridin-2-yl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C15H20N4O2S and a molecular weight of 320.4 g/mol . It is not intended for human or veterinary use and is available for research use only.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . These compounds were efficiently prepared in seven steps from commercially available substances in moderate to good yields .Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperazine ring attached to a thiazolo[5,4-b]pyridin-2-yl group and a tert-butyl carboxylate group .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available in the retrieved results, similar compounds have been used in the synthesis of anti-tubercular agents .Physical And Chemical Properties Analysis
The predicted boiling point of “this compound” is 448.8±35.0 °C, and its predicted density is 1.233±0.06 g/cm3 at 20 °C and 760 Torr .Scientific Research Applications
Synthesis and Characterization
Compounds like "Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate" have been synthesized and characterized through spectroscopic methods such as LCMS, 1H NMR, 13C NMR, and IR. These compounds were further confirmed by single-crystal X-ray diffraction data. Such research typically aims to explore the chemical properties and structure of novel compounds for potential applications in material science or pharmaceuticals (Sanjeevarayappa et al., 2015).
Biological Evaluation
Related compounds have been evaluated for their biological activities. For instance, certain piperazine derivatives have been synthesized and assessed for their antibacterial and anthelmintic activities. Such studies are crucial for identifying new chemical entities with potential therapeutic applications (Sanjeevarayappa et al., 2015).
Catalytic Applications
Research on polymethacrylates containing piperazine derivatives has shown their effectiveness as catalysts in acylation chemistry. These studies explore the potential of such compounds in facilitating chemical reactions, which is valuable in synthetic chemistry and industrial processes (Mennenga et al., 2015).
Drug Development
Some piperazine and piperidine derivatives have been investigated for their potential as drug candidates, such as inhibitors for specific biological targets. This research is fundamental in the drug discovery process, aiming to develop new medications for various diseases (Varano et al., 2020).
properties
IUPAC Name |
tert-butyl 4-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c1-15(2,3)21-14(20)19-9-7-18(8-10-19)13-17-11-5-4-6-16-12(11)22-13/h4-6H,7-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZXZJNNJUJCQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=C(S2)N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(Cyclopropylamino)methyl]cyclopentan-1-amine](/img/structure/B1488509.png)
![2-(2-aminoethyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B1488510.png)
![methyl({[1-(3-methylbutyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1488514.png)
![Ethyl 2-[(6-chloropyrimidin-4-yl)amino]acetate](/img/structure/B1488515.png)
![2-amino-1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethan-1-ol](/img/structure/B1488517.png)
![1-{[(Cyclopropylmethyl)amino]methyl}cyclohexan-1-ol](/img/structure/B1488518.png)




![2-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]piperidine](/img/structure/B1488527.png)
![1-[4-(Aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B1488528.png)

